molecular formula C22H20N2O4S2 B2835472 2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326007-39-0

2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2835472
CAS RN: 326007-39-0
M. Wt: 440.53
InChI Key: VDDUFRNIDQFYHK-UHFFFAOYSA-N
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Description

The compound “2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule. It contains a thiophene ring (a five-membered ring with four carbon atoms and a sulfur atom), a piperidine ring (a six-membered ring with five carbon atoms and a nitrogen atom), and a benzo[de]isoquinoline-1,3(2H)-dione moiety .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene ring, the piperidine ring, and the benzo[de]isoquinoline-1,3(2H)-dione moiety. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The thiophene and piperidine rings, along with the benzo[de]isoquinoline-1,3(2H)-dione moiety, would contribute to the overall three-dimensional shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfur atom in the thiophene ring, the nitrogen atom in the piperidine ring, and the carbonyl groups in the benzo[de]isoquinoline-1,3(2H)-dione moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfur atom, the nitrogen atom, and the carbonyl groups could potentially impact its solubility, stability, and reactivity .

Scientific Research Applications

Luminescent Properties and Photo-induced Electron Transfer

Novel compounds related to the specified chemical structure have been explored for their luminescent properties and the ability to undergo photo-induced electron transfer (PET). Studies have demonstrated that certain naphthalimide derivatives with piperazine substituents exhibit fluorescence that can be modulated by pH changes, suggesting potential applications as pH probes. The PET process from alkylated amine donors to naphthalimide moieties can be switched off by protonation or quaternization of the amine donor, indicating versatility in their photophysical behavior [Jiaan Gan et al., 2003].

Synthesis and Reactivity

Research on the synthesis of thiophene derivatives has shown that the treatment of thioaroylketene S,N-acetals with active methylene compounds leads to the formation of 3-alkylamino-5-arylthiophenes. These reactions highlight the chemical reactivity and the potential for generating compounds with a variety of functional groups, including alkoxycarbonyl, nitro, cyano, and others, offering insights into the synthetic versatility of thiophene-based compounds [Kim & Kim, 2000].

Halocyclization Reactions

The halocyclization of compounds structurally similar to the specified chemical has been reported, where iodine, bromine, or sulfuryl chloride induces cyclization to produce benzo[de]isoquinoline-1,3(2H)-dione derivatives. Such reactions not only expand the chemical space of benzo[de]isoquinoline derivatives but also illustrate the potential for developing novel halogenated compounds with unique properties [Yu. L. Zborovskii et al., 2011].

Electrochromic Applications

Research into electron-deficient conjugated polymers for electrochromic applications has identified derivatives based on benzoisoquinoline-1,3-dione as potent electron acceptors. These materials exhibit significant optical contrasts and outstanding redox stability, making them promising for use in electrochromic devices [Ching Mui Cho et al., 2015].

Chemosensor Systems

New derivatives of benzo[de]isoquinoline-1,3-dione have been synthesized and shown to exhibit high chemosensor selectivity for the determination of anions. This capability suggests the potential for developing sensitive and selective chemosensor systems based on these derivatives for environmental or biological applications [I. E. Tolpygin et al., 2012].

Future Directions

Further studies could be conducted to investigate the potential applications of this compound, particularly in the field of medicinal chemistry. Its complex structure suggests that it might interact with various biological targets, which could make it a candidate for drug development .

properties

IUPAC Name

2-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c25-21-17-6-1-4-16-5-2-7-18(20(16)17)22(26)24(21)14-15-9-11-23(12-10-15)30(27,28)19-8-3-13-29-19/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDUFRNIDQFYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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